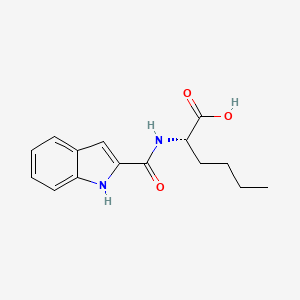
(S)-2-(1H-Indole-2-carboxamido)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ácido 2-(1H-indol-2-carboxamido)hexanoico es un compuesto quiral que presenta un anillo de indol, un grupo carboxamida y una cadena de ácido hexanoico
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-Ácido 2-(1H-indol-2-carboxamido)hexanoico generalmente implica los siguientes pasos:
Formación del Anillo de Indol: El anillo de indol se puede sintetizar mediante la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona.
Adición del Grupo Carboxamida: El grupo carboxamida se puede introducir mediante la reacción del derivado de indol con un derivado de ácido carboxílico apropiado, como un cloruro de ácido o un anhídrido.
Formación de la Cadena de Ácido Hexanoico: La cadena de ácido hexanoico se puede unir mediante una reacción de acoplamiento, como el uso de un reactivo de Grignard o un compuesto organometálico similar.
Métodos de Producción Industrial
Los métodos de producción industrial para (S)-Ácido 2-(1H-indol-2-carboxamido)hexanoico pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-Ácido 2-(1H-indol-2-carboxamido)hexanoico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados.
Reducción: Las reacciones de reducción pueden convertir el grupo carboxamida en una amina u otras formas reducidas.
Sustitución: El anillo de indol puede sufrir reacciones de sustitución electrófila, como halogenación o nitración.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución electrófila pueden utilizar reactivos como halógenos (Cl2, Br2) o agentes nitrantes (HNO3).
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, como efectos antiinflamatorios o anticancerígenos.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (S)-Ácido 2-(1H-indol-2-carboxamido)hexanoico involucra su interacción con objetivos moleculares y vías específicos. Esto puede incluir la unión a enzimas o receptores, la modulación de vías de señalización y la afectación de procesos celulares. Se requieren estudios detallados para dilucidar los mecanismos exactos.
Comparación Con Compuestos Similares
Compuestos Similares
(S)-Ácido 2-(1H-indol-2-carboxamido)butanoico: Estructura similar con una cadena de carbono más corta.
(S)-Ácido 2-(1H-indol-2-carboxamido)octanoico: Estructura similar con una cadena de carbono más larga.
(S)-Ácido 2-(1H-indol-2-carboxamido)propanoico: Estructura similar con una longitud de cadena de carbono diferente.
Singularidad
(S)-Ácido 2-(1H-indol-2-carboxamido)hexanoico es único debido a su combinación específica del anillo de indol, el grupo carboxamida y la cadena de ácido hexanoico. Esta estructura única puede conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
(2S)-2-(1H-indole-2-carbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-7-12(15(19)20)17-14(18)13-9-10-6-4-5-8-11(10)16-13/h4-6,8-9,12,16H,2-3,7H2,1H3,(H,17,18)(H,19,20)/t12-/m0/s1 |
Clave InChI |
GXFLWIWAJYBOEM-LBPRGKRZSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |
SMILES canónico |
CCCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


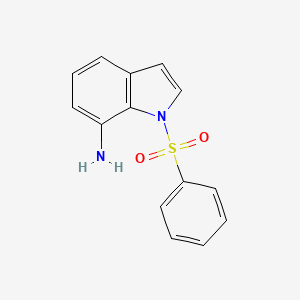






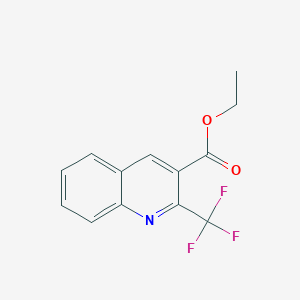
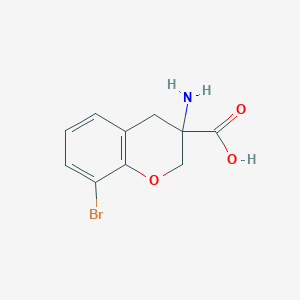
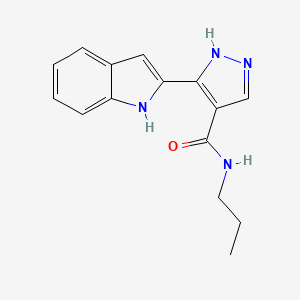
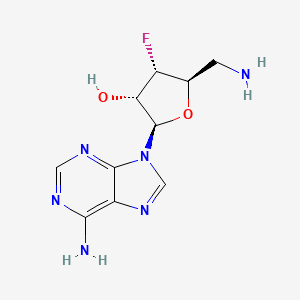
![(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)


